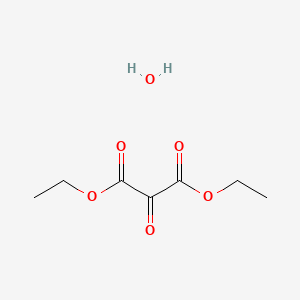

Diethyl 2-oxomalonate hydrate

描述

作用机制

Target of Action

Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.

Biochemical Pathways

Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .

Pharmacokinetics

Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.

生化分析

Biochemical Properties

Diethyl 2-oxomalonate hydrate is known for its highly polarized keto group, which acts as an electrophile in addition reactions . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions

Molecular Mechanism

Its highly reactive keto group suggests it could interact with various biomolecules, potentially influencing enzyme activity and gene expression

准备方法

Diethyl 2-oxomalonate hydrate can be synthesized through several methods:

Historical Synthesis: In 1892, Richard Anschütz and co-workers synthesized diethyl oxomalonate by decomposing the barium salt of alloxan to oxomalonic acid, followed by esterification with ethanol in the presence of hydrogen chloride.

Nitrosation and Oxidation: Louis Bouveault and co-workers obtained diethyl oxomalonate by nitrosation of diethyl malonate to its isonitrosoester, which was then oxidized with dinitrogen tetroxide.

Modern Synthesis: A more recent method involves the oxidation of diethyl malonate with aqueous sodium chlorite solution at pH 4.4, yielding diethyl oxomalonate in high purity.

化学反应分析

Diethyl 2-oxomalonate hydrate undergoes various types of chemical reactions:

Addition Reactions: Due to its highly polarized keto group, it acts as an electrophile in addition reactions.

Pericyclic Reactions: It is a highly active reactant in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions.

Annulation Reactions: It can participate in [3 + 2] annulation reactions with β-oxo-acrylamides, catalyzed by triethylamine, to form oxazolidin-4-one derivatives.

Common reagents and conditions used in these reactions include dinitrogen tetroxide, sodium chlorite, and triethylamine. Major products formed from these reactions include oxazolidin-4-one derivatives and other cyclic compounds .

科学研究应用

Diethyl 2-oxomalonate hydrate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various synthetic organic chemistry procedures, including Diels-Alder reactions and cycloadditions.

Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds, such as oxazolidin-4-one derivatives, which exhibit antimicrobial and anticancer properties.

Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.

相似化合物的比较

Diethyl 2-oxomalonate hydrate is similar to other oxodicarboxylic acid esters, such as:

Diethyl oxomalonate: The non-hydrated form of this compound, used in similar synthetic procedures.

Oxalacetic acid: A higher homologue of mesoxalic acid, involved in metabolic pathways.

α-Ketoglutaric acid: Another higher homologue, also involved in metabolic pathways.

The uniqueness of this compound lies in its high reactivity and versatility in synthetic organic chemistry, making it a valuable reagent for various chemical reactions and applications .

属性

IUPAC Name |

diethyl 2-oxopropanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWEABZDCFLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)

![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)